3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide
CAS No.: 1797344-61-6
Cat. No.: VC6513941
Molecular Formula: C22H28N2O4
Molecular Weight: 384.476
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797344-61-6 |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 384.476 |
| IUPAC Name | 3-(2,4-dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C22H28N2O4/c1-26-19-10-4-16(21(14-19)28-3)5-11-22(25)23-17-6-8-18(9-7-17)24-13-12-20(15-24)27-2/h4,6-10,14,20H,5,11-13,15H2,1-3H3,(H,23,25) |
| Standard InChI Key | DAFITALYLCMTMZ-UHFFFAOYSA-N |
| SMILES | COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=C(C=C3)OC)OC |
Introduction
3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is a complex organic compound with a molecular formula of C22H28N2O4 and a molecular weight of 384.5 g/mol . This compound belongs to the class of propanamides, which are derivatives of propanoic acid. The presence of a 2,4-dimethoxyphenyl group and a 3-methoxypyrrolidin-1-ylphenyl group attached to the propanamide backbone makes it a unique molecule with potential applications in pharmaceuticals or organic synthesis.
Synthesis and Applications
The synthesis of 3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide typically involves the reaction of a 2,4-dimethoxyphenyl derivative with a propanoyl chloride or anhydride, followed by coupling with a 3-methoxypyrrolidin-1-ylphenylamine. This process requires careful control of reaction conditions to ensure the desired product is formed.
While specific applications of this compound are not widely documented, its structure suggests potential use in pharmaceutical research, particularly in areas involving neurotransmitter modulation or as a scaffold for drug design.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume